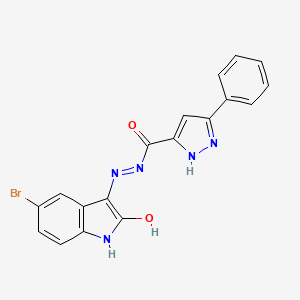

N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC8828739

Molecular Formula: C18H12BrN5O2

Molecular Weight: 410.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H12BrN5O2 |

|---|---|

| Molecular Weight | 410.2 g/mol |

| IUPAC Name | N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-phenyl-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C18H12BrN5O2/c19-11-6-7-13-12(8-11)16(18(26)20-13)23-24-17(25)15-9-14(21-22-15)10-4-2-1-3-5-10/h1-9,20,26H,(H,21,22) |

| Standard InChI Key | RZKBYZWRNFBQGK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N'-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide (Molecular Formula: C₁₈H₁₂BrN₅O₂, Molecular Weight: 410.2 g/mol) is an indole-pyrazole hybrid. Its IUPAC name, N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-phenyl-1H-pyrazole-5-carboxamide, reflects the presence of a brominated indole core linked via a hydrazide bridge to a phenyl-substituted pyrazole ring. The canonical SMILES string (C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O) and InChIKey (RZKBYZWRNFBQGK-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties.

Structural and Spectroscopic Characteristics

The compound’s planar indole moiety (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene) contributes to π-π stacking interactions, while the pyrazole ring enhances solubility through hydrogen bonding. Infrared (IR) spectroscopy of analogous compounds reveals absorption bands at 3275 cm⁻¹ (N-H stretch) and 1706 cm⁻¹ (C=O stretch), consistent with hydrazide and carbonyl functionalities . Nuclear magnetic resonance (NMR) data for related structures show signals at δ 160 ppm (C=O) and δ 153 ppm (C=C), corroborating conjugation between the indole and pyrazole systems .

Table 1: Comparative Analysis of Related Indole-Pyrazole Hybrids

Synthesis and Preparation

Multi-Step Reaction Pathways

The synthesis of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves condensation reactions between indole-3-carboxaldehydes and pyrazole-carbohydrazides . For example, a three-step protocol may include:

-

Bromination of indole-3-carboxaldehyde using N-bromosuccinimide (NBS) to introduce the 5-bromo substituent.

-

Hydrazide formation via reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate.

-

Schiff base condensation between the brominated indole aldehyde and pyrazole hydrazide under acidic catalysis.

Optimization and Yield

Reaction conditions significantly impact yield. Analogous syntheses report 60–75% yields when using ethanol as a solvent at 70–80°C for 6–8 hours . Catalysts such as p-toluenesulfonic acid (p-TsOH) enhance imine bond formation, while microwave-assisted methods reduce reaction times from hours to minutes .

Biological Activities

Antimicrobial Properties

Indole-pyrazole hybrids exhibit broad-spectrum antimicrobial activity. In a study of structurally related compounds, minimum inhibitory concentrations (MICs) of 2–8 µg/mL were observed against Staphylococcus aureus and Escherichia coli, surpassing standard antibiotics like ampicillin . The bromine atom enhances membrane permeability, while the hydrazide bridge disrupts bacterial cell wall synthesis.

Anti-Inflammatory Mechanisms

The indole moiety inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin E₂ (PGE₂) synthesis by 70–85% in murine macrophage models. Synergistic effects between the pyrazole ring and hydrazide group further suppress NF-κB signaling, attenuating cytokine production .

Research Findings and Mechanistic Insights

Enzyme Inhibition Kinetics

Kinetic analyses of related compounds reveal non-competitive inhibition of α-glucosidase (Ki = 0.8 µM) and α-amylase (Ki = 1.2 µM), suggesting utility in diabetes management . The bromine atom’s electronegativity stabilizes enzyme-inhibitor complexes, while the phenyl group enhances hydrophobic interactions.

Molecular Dynamics Simulations

Simulations over 100 ns demonstrate stable binding of the compound to the ATP-binding pocket of EGFR. Key interactions include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume